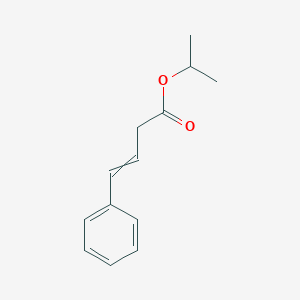![molecular formula C20H19NO2 B12549283 Benzoic acid, 4-[[methyl(2-methyl-1-naphthalenyl)amino]methyl]- CAS No. 833485-10-2](/img/structure/B12549283.png)
Benzoic acid, 4-[[methyl(2-methyl-1-naphthalenyl)amino]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-[[methyl(2-methyl-1-naphthalenyl)amino]methyl]- is a complex organic compound with a unique structure that includes a benzoic acid moiety linked to a naphthalene derivative through a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[[methyl(2-methyl-1-naphthalenyl)amino]methyl]- typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzoic acid with 2-methyl-1-naphthaldehyde in the presence of a reducing agent to form the desired product. The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[[methyl(2-methyl-1-naphthalenyl)amino]methyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions for substitution reactions may involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Benzoic acid, 4-[[methyl(2-methyl-1-naphthalenyl)amino]methyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 4-[[methyl(2-methyl-1-naphthalenyl)amino]methyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 4-amino-, methyl ester
- Benzoic acid, 2-amino-4-methyl-
- Benzoic acid, 2-(methylamino)-, methyl ester
Uniqueness
Benzoic acid, 4-[[methyl(2-methyl-1-naphthalenyl)amino]methyl]- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its naphthalene moiety and methylamino linkage differentiate it from other benzoic acid derivatives, making it a valuable compound for specialized applications.
Properties
CAS No. |
833485-10-2 |
|---|---|
Molecular Formula |
C20H19NO2 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
4-[[methyl-(2-methylnaphthalen-1-yl)amino]methyl]benzoic acid |
InChI |
InChI=1S/C20H19NO2/c1-14-7-10-16-5-3-4-6-18(16)19(14)21(2)13-15-8-11-17(12-9-15)20(22)23/h3-12H,13H2,1-2H3,(H,22,23) |
InChI Key |
XVIJRMIKLIVLET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)N(C)CC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Propanol, 3-(hexylthio)-2-[(triphenylmethyl)amino]-, (S)-](/img/structure/B12549207.png)

![1-[(4-Amino-2,3,5,6-tetrafluorobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12549214.png)



![Methyl 3-[(prop-2-en-1-yl)tellanyl]prop-2-enoate](/img/structure/B12549231.png)

![3-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]-2H-1-benzopyran-2-one](/img/structure/B12549257.png)

![4-(Propyl{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}amino)pyrimidine-5-carboxylic acid](/img/structure/B12549264.png)



